molecular formula C10H8O3 B3050559 2-Methoxy-4H-chromen-4-one CAS No. 26964-19-2

2-Methoxy-4H-chromen-4-one

Cat. No. B3050559
CAS RN: 26964-19-2
M. Wt: 176.17 g/mol
InChI Key: DFZIJAGHWXOSDA-UHFFFAOYSA-N
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Description

2-Methoxy-4H-chromen-4-one is a significant heterobicyclic compound . It belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds . It has a molecular formula of C16H12O3 and an average mass of 252.265 Da .


Synthesis Analysis

The synthesis of 4H-chromen-4-one derivatives has been explored through various methods . For instance, DBU catalysis, 3-nitrophenylboronic acid as a green catalyst, lipase-catalyzed synthesis, baker’s yeast catalytic one port synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis have been used .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4H-chromen-4-one consists of a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). This relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

In the context of chemical reactions, 2-Methoxy-4H-chromen-4-one has been used as a fluorescent chemosensor for the selective analysis of Al3+. On the addition of Al3+, it displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .

Future Directions

Given the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and aid in drug designing and development .

properties

IUPAC Name

2-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZIJAGHWXOSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497278
Record name 2-Methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4H-chromen-4-one

CAS RN

26964-19-2
Record name 2-Methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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